

# Synergistic Antitumor Effects of Schisandrin C in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Schisandrin C epoxide |           |
| Cat. No.:            | B3029875              | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic outcomes of cisplatin monotherapy versus the synergistic combination of Schisandrin C and cisplatin in preclinical cancer models. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offers objective insights into the enhanced antitumor efficacy of this combination therapy.

### **Overview of Synergistic Action**

Schisandrin C, a lignan isolated from Schisandra chinensis, has been shown to significantly enhance the antitumor effects of the conventional chemotherapeutic agent, cisplatin. This synergistic interaction is primarily mediated through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which leads to an amplified type I interferon (IFN) response and subsequent enhancement of antitumor immunity. The combination therapy has demonstrated superior efficacy in inhibiting tumor growth and improving survival rates in preclinical models of breast and colon cancer compared to cisplatin treatment alone.[1][2]

However, it is noteworthy that the synergistic or antagonistic effects of Schisandrin C with cisplatin may be cell-type dependent. In contrast to the enhanced cancer cell killing observed in breast and colon cancer models, one study has reported a protective effect of Schisandrin C against cisplatin-induced apoptosis in YD-38 oral cancer cells by inhibiting the mitochondrial



release of cytochrome c.[3] This highlights the importance of further investigation into the context-dependent mechanisms of action.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vivo studies comparing cisplatin monotherapy with the combination of Schisandrin C and cisplatin.

Table 1: In Vivo Tumor Growth Inhibition in MC38 Colon Cancer Model[1]

| Treatment Group           | Mean Tumor Volume (mm³)<br>at Day 21 | Mean Tumor Weight (g) at<br>Day 21 |
|---------------------------|--------------------------------------|------------------------------------|
| Control (Vehicle)         | ~1500                                | ~1.2                               |
| Schisandrin C (30 mg/kg)  | ~1000                                | ~0.8                               |
| Cisplatin (2 mg/kg)       | ~800                                 | ~0.6                               |
| Schisandrin C + Cisplatin | ~200                                 | ~0.2                               |

Table 2: In Vivo Survival Rate in MC38 Colon Cancer Model[1]

| Treatment Group           | Survival Rate at Day 35 |
|---------------------------|-------------------------|
| Control (Vehicle)         | 0%                      |
| Schisandrin C (30 mg/kg)  | 20%                     |
| Cisplatin (2 mg/kg)       | 40%                     |
| Schisandrin C + Cisplatin | 80%                     |

Table 3: In Vitro Type I Interferon Response in MC38 Cells[1]



| Treatment<br>Group                              | Relative mRNA<br>Expression<br>(Fold Change) |       |       |    |
|-------------------------------------------------|----------------------------------------------|-------|-------|----|
| ΙΕΝβ                                            | CXCL10                                       | ISG15 | IFIT1 |    |
| Control                                         | 1                                            | 1     | 1     | 1  |
| Cisplatin (30 μM)                               | ~4                                           | ~6    | ~5    | ~4 |
| Schisandrin C<br>(15 μM) +<br>Cisplatin (30 μM) | ~8                                           | ~12   | ~10   | ~8 |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the proposed signaling pathway for the synergistic action of Schisandrin C and cisplatin, as well as a typical experimental workflow for in vivo studies.



Click to download full resolution via product page

Caption: Synergistic signaling pathway of Schisandrin C and cisplatin.





Click to download full resolution via product page

Caption: In vivo experimental workflow for combination therapy studies.



#### **Experimental Protocols**

Below are the detailed methodologies for the key experiments cited in this guide.

#### In Vivo Antitumor Activity Assay[1]

- Animal Model: Female C57BL/6 mice (6-8 weeks old) were used.
- Tumor Cell Inoculation: 1 x 10<sup>5</sup> MC38 colon adenocarcinoma cells were injected subcutaneously into the right flank of each mouse.
- Treatment Groups: Mice were randomly assigned to four groups:
  - Vehicle control (e.g., DMSO and PEG300 in saline).
  - Schisandrin C (30 mg/kg), administered daily by intraperitoneal injection.
  - Cisplatin (2 mg/kg), administered every three days by intraperitoneal injection.
  - Combination of Schisandrin C (30 mg/kg, daily) and Cisplatin (2 mg/kg, every three days).
- Monitoring: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2. Body weight was also monitored to assess toxicity.
- Endpoint Analysis: After a predetermined period (e.g., 21 days), mice were euthanized, and tumors were excised and weighed. For survival studies, mice were monitored until they met the criteria for humane euthanasia.

#### Quantitative Real-Time PCR (qRT-PCR)[1]

- RNA Extraction: Total RNA was extracted from tumor tissues or cultured cells using a suitable RNA isolation kit.
- cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
- PCR Amplification: qRT-PCR was performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (e.g., IFNβ, CXCL10, ISG15, IFIT1) was normalized to a housekeeping gene (e.g., GAPDH).



 Data Analysis: The 2-ΔΔCt method was used to calculate the fold change in gene expression relative to the control group.

#### Immunoblotting[1]

- Protein Extraction: Total protein was extracted from cells or tumor tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
- Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-STING, STING, p-IRF3, IRF3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

#### Flow Cytometry[1]

- Single-Cell Suspension: Tumors were harvested, minced, and digested with collagenase and DNase to obtain a single-cell suspension.
- Staining: The cells were stained with fluorescently labeled antibodies against cell surface markers for immune cell populations (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells).
- Data Acquisition: Stained cells were analyzed using a flow cytometer.
- Data Analysis: The percentage of different immune cell populations within the tumor microenvironment was determined using flow cytometry analysis software.

#### Conclusion

The combination of Schisandrin C and cisplatin demonstrates a significant synergistic antitumor effect in preclinical models of breast and colon cancer. This is achieved through the enhanced activation of the cGAS-STING pathway, leading to a more robust antitumor immune response.



The provided data and protocols offer a solid foundation for further research and development of this promising combination therapy. However, the potential for cell-type specific effects warrants further investigation to fully delineate the therapeutic window and optimal applications of this combination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
- To cite this document: BenchChem. [Synergistic Antitumor Effects of Schisandrin C in Combination with Cisplatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029875#synergistic-effects-of-schisandrin-c-epoxide-with-other-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com